2-amino-N-(3,4-dimethylphenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

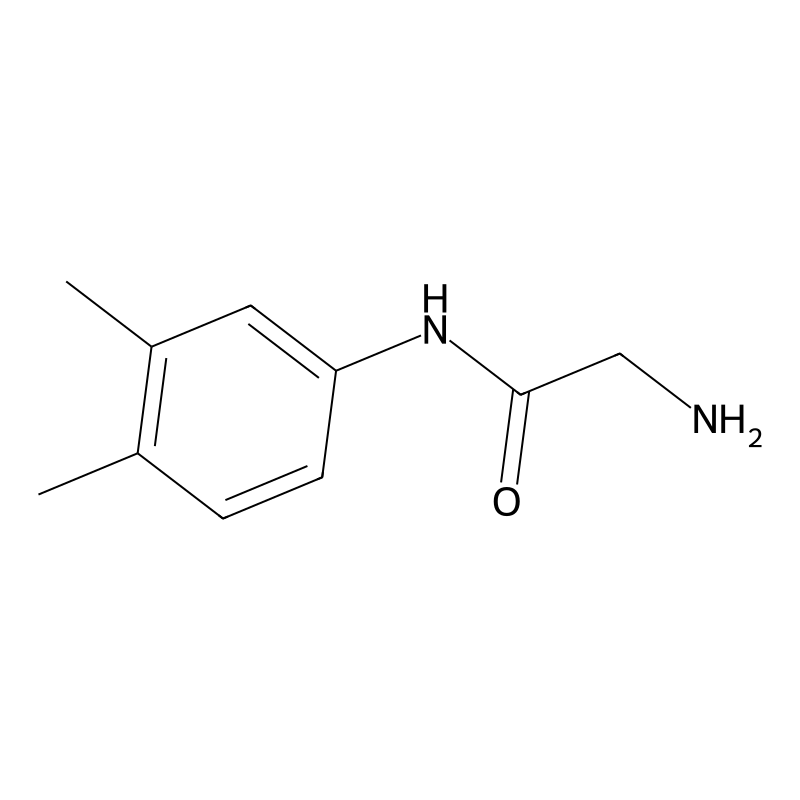

Canonical SMILES

2-amino-N-(3,4-dimethylphenyl)acetamide is an organic compound characterized by its amine and acetamide functional groups. Its molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. The compound features a dimethyl-substituted phenyl group, which contributes to its unique chemical properties and potential biological activities. The structural formula can be represented as follows:

- IUPAC Name: 2-amino-N-(3,4-dimethylphenyl)acetamide

- InChI Key: InChI=1S/C10H14N2O/c1-7(2)5-3-4-6(8(11)12)9(5)10(13)14/h3-4,7H,11H2,1-2H3,(H,13,14)

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride .

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the amide group, leading to the formation of various substituted derivatives.

The biological activity of 2-amino-N-(3,4-dimethylphenyl)acetamide has been investigated in various studies. It exhibits potential pharmacological properties, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects: Some derivatives of similar compounds have shown anti-inflammatory activity, indicating potential therapeutic applications in treating inflammatory diseases .

Several synthesis methods have been developed for producing 2-amino-N-(3,4-dimethylphenyl)acetamide:

- Direct Amide Formation: This method involves the reaction of 3,4-dimethylphenylamine with acetic anhydride or acetyl chloride under controlled conditions to yield the amide product.

- Cyclization Techniques: Cyclization of appropriate precursors in the presence of coupling reagents such as propylphosphonic anhydride can facilitate the formation of the desired structure .

The applications of 2-amino-N-(3,4-dimethylphenyl)acetamide extend across various fields:

- Pharmaceuticals: Due to its potential biological activities, it is being explored for use in drug development.

- Agricultural Chemicals: Compounds with similar structures are often investigated for their efficacy as pesticides or herbicides.

Interaction studies are crucial for understanding how 2-amino-N-(3,4-dimethylphenyl)acetamide interacts with biological systems:

- Receptor Binding Studies: Research has indicated that this compound may interact with specific receptors in biological pathways, potentially influencing physiological responses.

- Docking Studies: Molecular docking simulations have been employed to predict how this compound binds to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-amino-N-(3,4-dimethylphenyl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Amino-4,5-dimethylphenyl)acetamide | C10H14N2O | Contains a different substitution pattern on the phenyl ring. |

| 2-Amino-N-(3-methylphenyl)acetamide | C9H13N2O | Lacks one methyl group compared to the target compound. |

| N-(3-Dimethylaminophenyl)acetamide | C11H15N3O | Contains a dimethylamino group instead of an amino group. |

The uniqueness of 2-amino-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and potential biological activities that may differ from these similar compounds.